![molecular formula C21H17N3O8S B4937417 5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid, commonly known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BISA is a sulfonamide-based molecule that exhibits unique properties, making it an ideal candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of BISA involves the binding of the molecule to specific metal ions, resulting in the formation of a complex. The complex formation leads to a change in the electronic structure of the molecule, resulting in fluorescence emission. The selectivity of BISA towards specific metal ions is due to the presence of the sulfonamide group, which acts as a chelating agent.
Biochemical and Physiological Effects:
BISA has been shown to exhibit minimal toxicity and has no significant effects on biochemical and physiological processes. The molecule is stable under physiological conditions, making it an ideal candidate for use in biological studies.
Vorteile Und Einschränkungen Für Laborexperimente
BISA has several advantages for use in lab experiments. The molecule exhibits high selectivity towards specific metal ions, making it an ideal candidate for developing sensors and probes. BISA is also stable under physiological conditions, making it suitable for use in biological studies. However, the limitations of BISA include its low solubility in water, which can limit its use in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on BISA. One of the most significant areas of research is the development of BISA-based sensors for detecting metal ions in environmental samples and medical diagnosis. Another future direction is the use of BISA in the development of targeted drug delivery systems. BISA can be used as a ligand for specific metal ions, allowing for the selective delivery of drugs to specific cells or tissues. Additionally, further studies on the mechanism of action of BISA can lead to the development of new fluorescent probes and sensors.
Synthesemethoden
The synthesis of BISA involves the reaction of 4-(benzylamino)-3-nitrobenzenesulfonamide with isophthalic anhydride. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain BISA as a white crystalline solid. The yield of the reaction is typically high, making it a cost-effective synthesis method.
Wissenschaftliche Forschungsanwendungen
BISA has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of BISA is in the development of fluorescent sensors for detecting metal ions. BISA has a unique structure that allows it to selectively bind to specific metal ions, resulting in fluorescence emission. This property makes BISA an ideal candidate for use in environmental monitoring and medical diagnosis.
Eigenschaften
IUPAC Name |
5-[[4-(benzylamino)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O8S/c25-20(26)14-8-15(21(27)28)10-16(9-14)23-33(31,32)17-6-7-18(19(11-17)24(29)30)22-12-13-4-2-1-3-5-13/h1-11,22-23H,12H2,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACJTYZXZNARNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.